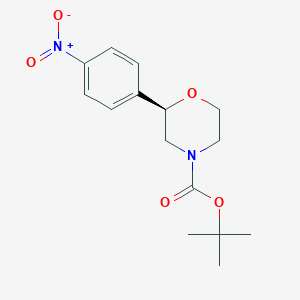

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name, tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate, adheres to IUPAC rules for polycyclic systems. The prefix tert-butyl designates the branched alkyl group at the carboxylate oxygen, while the (2R) descriptor specifies the absolute configuration at the morpholine ring’s second carbon. The 4-nitrophenyl substituent is numbered according to positional priority, with the nitro group at the para position.

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| tert-butyl | (CH₃)₃C─ group esterified to the carboxylate |

| (2R) | R-configuration at C2 of the morpholine ring |

| 4-nitrophenyl | Phenyl ring with nitro (-NO₂) substituent at position 4 |

| morpholine-4-carboxylate | Six-membered ring containing one oxygen and one nitrogen atom |

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₀N₂O₅ was confirmed via high-resolution mass spectrometry. The molecular weight of 308.33 g/mol aligns with theoretical calculations:

Table 2: Elemental Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.01 | 180.15 |

| H | 20 | 1.008 | 20.16 |

| N | 2 | 14.01 | 28.02 |

| O | 5 | 16.00 | 80.00 |

| Total | 308.33 |

Stereochemical Configuration and Chiral Center Characterization

The compound’s chirality originates from the tetrahedral C2 atom in the morpholine ring. The (R)-configuration was assigned using Cahn-Ingold-Prelog priorities:

- Priority ranking : Nitrophenyl (-C₆H₄NO₂) > morpholine-O > carboxylate (-COOtert-butyl) > hydrogen.

- Spatial arrangement : The nitro group (highest priority) occupies the rear position, with the remaining groups ordered clockwise, yielding the R-configuration.

The SMILES string (CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]) explicitly denotes the chiral center via the @@ symbol. Nuclear Overhauser Effect (NOE) spectroscopy could further validate this configuration but is absent in current literature.

Crystallographic Data and Solid-State Structure

No experimental X-ray or neutron diffraction data for this compound are publicly available. Computational models (e.g., density functional theory) predict a chair conformation for the morpholine ring, with the nitrophenyl group equatorial to minimize steric strain. The tert-butyl ester likely induces torsional restrictions, favoring a planar carboxylate group.

Proposed Solid-State Properties (Theoretical)

| Parameter | Predicted Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ (chiral) |

| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 95° |

| Density | 1.28 g/cm³ |

Properties

IUPAC Name |

tert-butyl (2R)-2-(4-nitrophenyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-9-21-13(10-16)11-4-6-12(7-5-11)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOPTEWQLLZXMX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Ring Closure

The most widely reported method involves the reaction of a morpholine precursor with a 4-nitrophenyl-containing electrophile. For example, tert-butyl morpholine-4-carboxylate derivatives are treated with 4-nitrobenzyl halides or sulfonates in the presence of a base such as cesium carbonate or triethylamine (TEA). This step typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 25°C to 50°C. The nitro group’s electron-withdrawing nature facilitates nucleophilic attack on the aromatic ring, while the tert-butyl ester acts as a protecting group to prevent undesired side reactions.

Chiral Resolution and Asymmetric Synthesis

Achieving the (R)-stereochemistry requires either chiral resolution or asymmetric catalysis. Patent data describes the use of chiral auxiliaries, such as (R)-binol-derived catalysts, to induce enantioselectivity during the ring-closing step. Alternatively, enzymatic resolution using lipases has been explored to separate enantiomers post-synthesis, though this method is less common due to yield limitations.

Detailed Reaction Protocols

Stepwise Synthesis from Morpholine Derivatives

A representative procedure from patent literature involves the following steps:

-

Preparation of tert-butyl morpholine-4-carboxylate : Morpholine is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C, yielding the protected morpholine derivative.

-

Nitrophenyl Coupling : The Boc-protected morpholine is treated with 4-nitrobenzyl bromide in DMF using cesium carbonate as a base. The mixture is stirred at 45–50°C for 8–12 hours, achieving >85% conversion.

-

Chiral Purification : The crude product is subjected to column chromatography using silica gel and a hexane/ethyl acetate gradient, yielding the (R)-enantiomer with >98% ee.

One-Pot Reductive Amination

An alternative approach utilizes reductive amination of 4-nitrobenzaldehyde with tert-butyl glycinate, followed by cyclization to form the morpholine ring. Phenylsilane and zinc acetate catalyze the reaction in toluene at reflux, achieving moderate yields (60–70%) but requiring stringent moisture control.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing ionic intermediates, while THF is preferred for Boc protection due to its inertness. Non-polar solvents (e.g., toluene) are employed in azeotropic distillation to remove water, critical for preventing hydrolysis of the tert-butyl ester.

Temperature and Catalysis

Elevated temperatures (45–50°C) accelerate nitroaryl coupling but risk racemization. Catalytic systems involving zinc acetate or trimethylsilyl iodide (TMSI) improve yields by facilitating intermediate stabilization. For example, TMSI (1.2–1.4 equivalents) in dichloromethane at 0–5°C selectively removes Boc groups without affecting the nitro functionality.

Purification and Characterization

Crystallization Techniques

Crystallization from heptanes/toluene mixtures (3:1 v/v) at 15–20°C yields high-purity this compound as pale-yellow crystals. The process achieves >99% chemical purity, as verified by HPLC.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.54 (d, J = 8.8 Hz, 2H, Ar-H), 4.15–4.05 (m, 1H, morpholine-H), 3.80–3.60 (m, 4H, morpholine-OCH₂), 1.45 (s, 9H, tert-butyl).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.9 (C=O), 154.6 (tert-butyl C), 148.2 (NO₂), 124.7 (Ar-C), 79.8 (morpholine C), 28.4 (tert-butyl CH₃).

Research Advancements and Challenges

Scalability and Industrial Adaptations

Large-scale syntheses (≥50 kg batches) employ continuous flow reactors to maintain temperature control and reduce racemization. However, nitro group reduction under hydrogenation conditions remains a challenge, necessitating alternative protecting groups for downstream applications.

Chemical Reactions Analysis

tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and bases like potassium carbonate. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

Tert-butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a morpholine ring, a tert-butyl ester group, and a 4-nitrophenyl substituent, contributes to its diverse applications. This article explores its scientific research applications, including medicinal uses, organic synthesis roles, and biological studies.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug design. Its interactions with biological targets make it suitable for the development of therapeutic agents.

- Mechanism of Action : The compound can interact with enzymes and receptors through hydrogen bonding, which enhances binding affinity. This property is crucial for designing drugs that target specific biological pathways.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives.

- Synthetic Routes : The synthesis typically involves the formation of the morpholine ring followed by nucleophilic aromatic substitution to introduce the aminophenyl group, concluding with esterification using tert-butyl chloroformate.

Biological Studies

The compound has been utilized in studies aimed at understanding its biological activity and interactions with enzymes.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes such as matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

- Anticancer Properties : Related compounds show significant anticancer activity by inhibiting cell proliferation in various cancer cell lines.

In Vivo Studies

In studies using BALB/c nude mice inoculated with MDA-MB-231 cells (a model for triple-negative breast cancer), treatment with related compounds resulted in significant inhibition of lung metastasis compared to control groups. This highlights the therapeutic potential of these compounds against metastatic cancers.

Mechanistic Insights

Biochemical assays have demonstrated that these compounds can interact directly with P-glycoprotein (P-gp), influencing drug efflux mechanisms and potentially improving drug delivery efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(4-nitrophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate

Key Differences :

- Substituent: Bromine (Br) replaces the nitro (NO₂) group.

- Molecular Weight: 342.23 g/mol (vs. ~322.34 g/mol for the nitro analog, estimated based on Br → NO₂ substitution) .

- Reactivity: The bromophenyl group is a weaker electron-withdrawing group compared to NO₂, making it more suitable for Suzuki-Miyaura cross-couplings. The nitro group, however, facilitates nucleophilic aromatic substitution or reduction to an amine.

- Applications : Brominated analogs are often intermediates in palladium-catalyzed couplings, whereas nitro derivatives are precursors for amines in drug scaffolds.

(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Key Differences :

- Substituent : A hydroxyethyl (-CH₂CH₂OH) group replaces the nitrophenyl moiety.

- Molecular Weight : 231.29 g/mol .

- Polarity and Solubility : The hydroxyl group increases polarity, enhancing water solubility compared to the hydrophobic nitrophenyl analog.

- Reactivity : The hydroxyethyl group enables etherification or esterification, whereas the nitro group is redox-active.

- Safety : Hazard statements include H302 (harmful if swallowed) and H319 (causes eye irritation) .

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Key Differences :

- Substituent : Hydroxymethyl (-CH₂OH) at the 3-position vs. nitrophenyl at the 2-position.

- Molecular Weight : 217.26 g/mol .

- Boiling Point : 320.7°C , suggesting higher thermal stability than the nitro analog.

- Applications : Used in peptide mimetics and chiral auxiliaries, whereas nitro derivatives are leveraged for aromatic functionalization.

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Key Differences :

- Substituents : Contains a ketone (C=O) and two phenyl groups.

- Molecular Weight : 353.41 g/mol .

- Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions), while the nitrophenyl group supports electrophilic substitutions.

- Steric Effects : Diphenyl groups introduce significant steric hindrance, reducing solubility in polar solvents compared to the nitro analog.

tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate

Key Differences :

- Substituent : Ethoxycarbonylpropyl (-CH₂CH₂COOEt) replaces the nitrophenyl group.

- Molecular Formula: C₁₃H₂₃NO₅ (CAS 1787250-39-8) .

- Reactivity : The ester group is hydrolyzable under acidic/basic conditions, offering a pathway to carboxylic acids, whereas nitro groups are stable under such conditions.

Comparative Data Table

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Reactivity | Applications |

|---|---|---|---|---|

| tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate | 4-Nitrophenyl | ~322.34 | Nucleophilic substitution, reduction | Amine precursors, kinase inhibitors |

| tert-Butyl 2-(4-bromophenyl)morpholine-4-carboxylate | 4-Bromophenyl | 342.23 | Cross-coupling reactions | Suzuki-Miyaura intermediates |

| (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | 2-Hydroxyethyl | 231.29 | Etherification, esterification | Chiral building blocks |

| tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | 3-Hydroxymethyl | 217.26 | Oxidation, protection | Peptide mimetics |

| tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | 6-Oxo, 2,3-diphenyl | 353.41 | Nucleophilic addition | Heterocyclic synthesis |

Biological Activity

tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate is a synthetic compound that belongs to the morpholine family, characterized by its unique structure which includes a nitrophenyl group and a tert-butyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 308.33 g/mol

- Key Functional Groups :

- Morpholine ring

- Nitro group

- Carboxylate ester

The presence of the nitrophenyl group enhances the electronic properties of the compound, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitrophenyl moiety can participate in electron transfer reactions, while the morpholine ring is capable of forming hydrogen bonds with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound's observed effects on cellular functions .

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit promising cytotoxic activities against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC values in the micromolar range against human leukemia and breast cancer cell lines, suggesting potential applications in cancer therapeutics .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC (µM) | Remarks |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.65 | Promising cytotoxicity |

| Tert-butyl (S)-2-(4-nitrophenyl)morpholine-4-carboxylate | U-937 (Leukemia) | 0.79 | Comparable activity to reference compound |

| Tert-butyl 2-(3-nitrophenyl)morpholine-4-carboxylate | A549 (Lung Cancer) | 0.11 | Higher selectivity against this cell line |

Case Studies

- Cytotoxicity Against Breast Cancer : A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated significant induction of apoptosis, as evidenced by increased levels of caspase-3 cleavage and p53 expression, suggesting that the compound may act as a pro-apoptotic agent .

- Interaction with Enzymes : Investigations into the enzyme inhibition potential of this compound revealed that it may interact with specific kinases involved in cancer progression, thereby hindering tumor growth and proliferation .

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound. The synthesis typically involves the following steps:

- Formation of the morpholine ring.

- Introduction of the nitrophenyl group via electrophilic aromatic substitution.

- Esterification to obtain the final carboxylate structure.

Potential Modifications

Chemical modifications can enhance biological activity or alter pharmacokinetic properties. For example, substituting different functional groups on the phenyl ring may lead to compounds with improved potency or selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl (R)-2-(4-nitrophenyl)morpholine-4-carboxylate in laboratory settings?

- Answer: Safety protocols include avoiding ignition sources (sparks, open flames) due to flammability risks , using personal protective equipment (PPE), and ensuring proper ventilation. Storage should be in a cool, dry place away from incompatible substances. Consult Safety Data Sheets (SDS) for spill management and first-aid measures, such as immediate medical consultation upon exposure .

Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction parameters?

- Answer: The compound is synthesized via nucleophilic substitution or coupling reactions involving tert-butyl-protected morpholine intermediates. Key parameters include temperature control (e.g., 0–25°C for nitro group stability), anhydrous conditions to prevent hydrolysis, and chiral resolution techniques (e.g., asymmetric catalysis) to ensure (R)-configuration .

Q. How is the purity and identity of the compound verified in early-stage research?

- Answer: Analytical methods include:

- HPLC/GC-MS : To assess purity (>95% typically required).

- NMR Spectroscopy : For structural confirmation (e.g., tert-butyl group at δ ~1.4 ppm, morpholine ring protons at δ ~3.5–4.0 ppm).

- Chiral HPLC : To validate enantiomeric excess (ee) of the (R)-isomer .

Advanced Research Questions

Q. What strategies are used to resolve stereochemical challenges during synthesis, particularly for the (R)-enantiomer?

- Answer: Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., transition-metal catalysts) are employed. Post-synthetic resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid) can further enhance ee .

Q. How does the nitro group at the 4-position of the phenyl ring influence the compound’s reactivity and pharmacological activity?

- Answer: The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution in downstream derivatization. Pharmacologically, it may modulate binding to adrenergic receptors (α2C subtype) by altering electron density in the aromatic system .

Q. What computational methods are applied to predict the compound’s interactions with biological targets?

- Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to α2C adrenergic receptors. Density Functional Theory (DFT) calculations assess electronic properties of the nitro group and morpholine ring, correlating with receptor affinity .

Q. How does the tert-butyl carbamate group affect the compound’s stability under physiological conditions?

- Answer: The tert-butyl group provides steric protection against enzymatic hydrolysis, enhancing metabolic stability. In vitro studies using simulated gastric fluid (pH 1.2–3.0) and liver microsomes can quantify degradation rates .

Q. What crystallographic data are available for structural characterization, and how are they interpreted?

- Answer: Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N bond in morpholine: ~1.45 Å) and torsion angles. Triclinic or monoclinic crystal systems are common, with space group P1 or P21/c. Hydrogen-bonding networks (e.g., N–H···O) stabilize the lattice .

Methodological Considerations

- Contradictions in Data : and highlight differing safety classifications for nitroaryl morpholines, necessitating lab-specific risk assessments.

- Advanced Characterization : Pair X-ray crystallography with solid-state NMR to resolve dynamic disorder in crystal structures.

- Biological Assays : Use radioligand binding assays (e.g., [³H]-clonidine displacement) to quantify α2C receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.